N1-(5-methylisoxazol-3-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
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Overview
Description
N1-(5-methylisoxazol-3-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of isoxazole, piperazine, and oxalamide functional groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(5-methylisoxazol-3-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide typically involves multiple steps, starting with the preparation of the isoxazole ring One common approach is to react 5-methylisoxazole-3-carboxylic acid with an appropriate amine derivative to form the oxalamide core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable tool in organic synthesis.
Biology: In biological research, N1-(5-methylisoxazol-3-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide has been studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, influencing biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it could be developed into a therapeutic agent. Its ability to modulate biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N1-(5-methylisoxazol-3-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide exerts its effects involves interactions with specific molecular targets. The isoxazole ring may bind to enzyme active sites, while the piperazine and phenyl groups enhance its binding affinity and specificity. The exact pathways and targets depend on the biological context in which the compound is used.
Comparison with Similar Compounds
N-(5-methylisoxazol-3-yl)malonamide: Similar in structure but lacks the piperazine and phenyl groups.
N1-(5-methylisoxazol-3-yl)ethanediamide: Another oxalamide derivative with a simpler structure.
Uniqueness: N1-(5-methylisoxazol-3-yl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide stands out due to its combination of functional groups, which confer unique chemical and biological properties not found in simpler analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-15-14-17(22-27-15)21-19(26)18(25)20-8-5-9-23-10-12-24(13-11-23)16-6-3-2-4-7-16/h2-4,6-7,14H,5,8-13H2,1H3,(H,20,25)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKULMNOZVSFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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